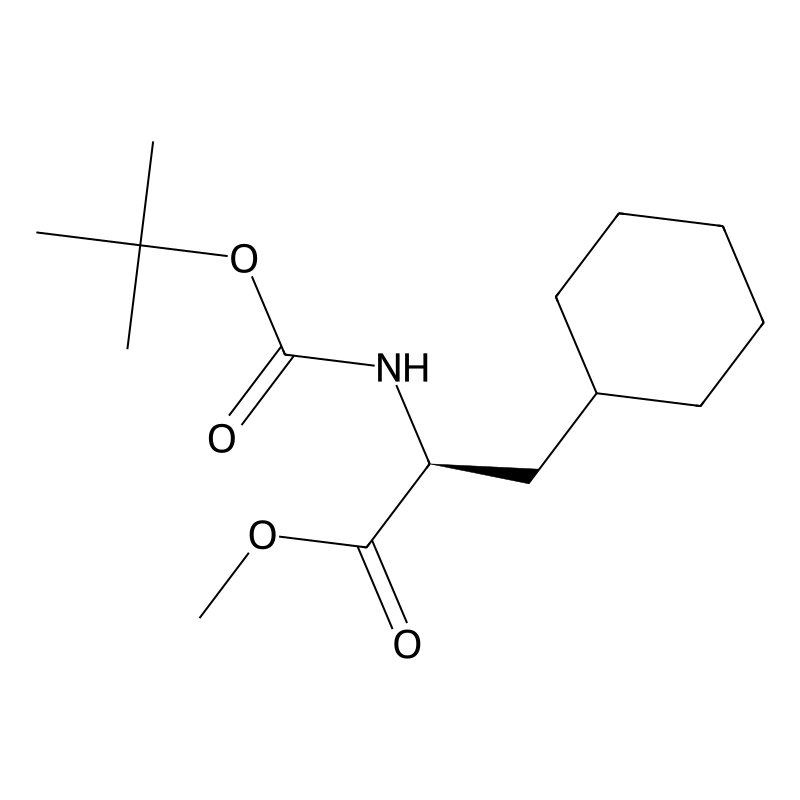

Boc-3-cyclohexyl-L-alanine methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Boc-3-cyclohexyl-L-alanine methyl ester is often used in the field of peptide synthesis .

- It’s used as a building block in the synthesis of peptides, which are chains of amino acids linked by peptide bonds .

- The Boc group (tert-butoxycarbonyl) is a protective group used in peptide synthesis. It prevents unwanted peptide bonding at the amino group during the synthesis process .

- This compound is also used as a pharmaceutical intermediate .

- Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients .

- Some derivatives of L-Cyclohexylalanine, which Boc-3-cyclohexyl-L-alanine methyl ester is a derivative of, have been found to exhibit potent bactericidal activity against drug-resistant gram-positive pathogens .

- These derivatives could potentially be used in the development of new antibiotics .

- Derivatives of L-Cyclohexylalanine can also act as dipeptidyl peptidase-IV inhibitors .

- Dipeptidyl peptidase-IV inhibitors are a class of drugs that are used to treat diabetes .

- They work by inhibiting the action of the enzyme dipeptidyl peptidase-IV, which in turn helps to regulate blood sugar levels .

Peptide Synthesis

Pharmaceutical Intermediates

Antibacterial Activity

Dipeptidyl Peptidase-IV Inhibitors

- Boc-3-cyclohexyl-L-alanine methyl ester has been used in the synthesis of peptidomimetic inhibitors of the human cytomegalovirus protease .

- Human cytomegalovirus is a common virus that can cause serious complications in individuals with weakened immune systems .

- It is often used to synthesize dipeptides .

- Dipeptides are a type of peptide that consists of two amino acids joined by a single peptide bond .

- L-Alanine methyl ester hydrochloride can be used as a starting material in the synthesis of alanine isoxazolidide via solution phase peptide synthesis .

- Alanine isoxazolidide is a type of amino acid derivative .

Human Cytomegalovirus Protease Inhibitors

Synthesis of Dipeptides

Synthesis of Alanine Isoxazolidide

Synthesis of N-Fmoc-l-alanyl-l-alanine Methyl Ester

Boc-3-cyclohexyl-L-alanine methyl ester is a synthetic compound with the molecular formula C₁₅H₂₇NO₄ and a CAS number of 98105-41-0. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino acid L-alanine, which is further substituted with a cyclohexyl group at the third position. The presence of the Boc group makes this compound particularly useful in peptide synthesis, as it can be easily removed under mild acidic conditions to reveal the free amine functionality.

The compound appears as a crystalline solid with a melting point ranging from 47 to 49 °C and a predicted boiling point of approximately 386.9 °C. Its density is around 1.034 g/cm³, and it exhibits a pKa value of about 11.18, indicating its basicity in solution .

- Deprotection: The Boc group can be removed using acids such as trifluoroacetic acid or hydrochloric acid, yielding 3-cyclohexyl-L-alanine.

- Esterification: The methyl ester can undergo hydrolysis in the presence of water or alcohols, converting it back to the carboxylic acid form.

- Coupling Reactions: This compound can be utilized in peptide synthesis through amide bond formation with other amino acids or peptide fragments.

These reactions make Boc-3-cyclohexyl-L-alanine methyl ester a versatile intermediate in organic synthesis and medicinal chemistry .

The synthesis of Boc-3-cyclohexyl-L-alanine methyl ester typically involves several steps:

- Protection of L-Alanine: L-alanine is reacted with tert-butyloxycarbonyl anhydride to introduce the Boc group.

- Cyclization: The protected L-alanine undergoes reaction with cyclohexyl bromide or another suitable cyclohexyl source to form the cyclohexyl-substituted derivative.

- Esterification: The final step involves reacting the carboxylic acid form of the protected amino acid with methanol in the presence of an acid catalyst to form the methyl ester.

These methods highlight the utility of protecting groups in synthesizing complex amino acid derivatives .

Boc-3-cyclohexyl-L-alanine methyl ester has several applications:

- Peptide Synthesis: It serves as an important building block for synthesizing peptides due to its stable Boc protecting group.

- Drug Development: Its structural features may contribute to developing new pharmaceuticals, particularly in designing drugs targeting neurological disorders.

- Research Reagent: It is used in various organic synthesis reactions for academic and industrial research purposes .

Several compounds share structural similarities with Boc-3-cyclohexyl-L-alanine methyl ester, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Boc-L-alanine methyl ester | Contains only an alanine backbone | Simpler structure; less steric bulk |

| Boc-phenylalanine methyl ester | Substituted with a phenyl group | Aromatic character; different properties |

| Boc-isoleucine methyl ester | Contains branched-chain amino acid | Increased hydrophobicity |

Boc-3-cyclohexyl-L-alanine methyl ester is unique due to its cyclohexyl substitution, providing distinct steric and electronic properties that may influence its reactivity and biological interactions compared to these similar compounds .